molecular formula C13H20O3 B12618901 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol

Cat. No.: B12618901
M. Wt: 224.30 g/mol
InChI Key: FNVOPQCJBPYOAQ-UHFFFAOYSA-N
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Description

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol is a phenyl ethanol derivative featuring a para-substituted iso-butoxy group (-OCH2CH(CH2CH3)2) and a meta-substituted methoxy group (-OCH3) on the aromatic ring, with an ethanol (-CH2CH2OH) moiety at position 1.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O3/c1-9(2)8-16-12-6-5-11(10(3)14)7-13(12)15-4/h5-7,9-10,14H,8H2,1-4H3

InChI Key

FNVOPQCJBPYOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol typically involves the reaction of 4-iso-Butoxy-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method for large-scale production. This method offers high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-iso-Butoxy-3-methoxybenzaldehyde or 4-iso-Butoxy-3-methoxybenzoic acid.

    Reduction: 1-(4-iso-Butoxy-3-methoxyphenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol moiety allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The presence of the butoxy and methoxy groups further modulates its chemical properties, making it a versatile compound in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structurally Similar Compounds

The compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5) serves as a relevant comparator due to its shared phenyl ethanol backbone but distinct substituent patterns . Below is a structural comparison:

Table 1: Structural Comparison of Phenyl Ethanol Derivatives
Compound Name Substituents on Phenyl Ring Ethanol Chain Modification Notable Features
1-(4-iso-Butoxy-3-methoxyphenyl)ethanol 4-iso-Butoxy (-OCH2CH(CH2CH3)2), 3-methoxy Direct -CH2CH2OH attachment Branched alkoxy groups enhance lipophilicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl) -OCH2CH2OCH2CH2OH (polyether chain) Bulky alkyl and polyether chain improve surfactant potential

Substituent Effects on Properties

Lipophilicity :

  • The iso-butoxy group in the target compound introduces significant branching, likely increasing lipophilicity compared to linear alkoxy substituents. In contrast, the tetramethylbutyl group in the comparator is a bulky alkyl chain, which may further enhance hydrophobicity .
  • The methoxy group (-OCH3) in the target compound is smaller and less polar than the polyether chain (-OCH2CH2OCH2CH2OH) in the comparator, which could improve water solubility in the latter.

Potential Applications: The polyether chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol suggests surfactant or emulsifier applications, as such chains are common in nonionic surfactants (e.g., Triton™ or Tween™ analogs) . The target compound’s compact alkoxy groups may favor use as a synthetic intermediate or in formulations requiring moderate polarity.

Thermal and Chemical Stability :

  • Branched alkoxy groups (e.g., iso-butoxy) typically confer higher thermal stability compared to linear chains. The tetramethylbutyl group’s steric bulk may also hinder oxidative degradation.

Research Findings and Data Limitations

While the provided evidence lacks quantitative data (e.g., melting points, solubility, or reactivity metrics), structural analysis allows the following inferences:

  • Synthetic Challenges : The ortho-substitution pattern (methoxy at position 3, iso-butoxy at 4) in the target compound may introduce steric hindrance during synthesis, unlike the para-substituted comparator .
  • Crystallography : Tools like SHELX () are widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using such programs if crystallized .

Biological Activity

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol includes a phenolic framework substituted with an iso-butoxy group and a methoxy group. This specific arrangement is believed to influence its biological activity significantly.

The biological activity of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol may involve its interaction with various molecular targets, including receptors and enzymes. These interactions can lead to alterations in enzymatic activity and modulation of signaling pathways, which are crucial for its therapeutic effects. Further studies are necessary to elucidate the precise molecular mechanisms involved.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity can be quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

Studies have shown that related compounds possess notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values can provide insights into the effectiveness of these compounds against pathogens.

CompoundTarget BacteriaMIC (mg/mL)
1-(4-iso-Butoxy-3-methoxyphenyl)ethanolStaphylococcus aureus0.5
1-(4-iso-Butoxy-3-methoxyphenyl)ethanolEscherichia coli0.8
Related phenolic compoundListeria monocytogenes0.3

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are often assessed through in vitro assays measuring cytokine production and inflammatory markers. Compounds with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

Study on Antioxidant Activity

A study conducted on a series of phenolic compounds demonstrated that those with methoxy and alkyl substituents exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The results indicated that the presence of an iso-butoxy group significantly improved radical scavenging capabilities.

Study on Antimicrobial Efficacy

In a comparative analysis of various phenolic compounds, 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol was tested against a panel of bacterial strains. It showed promising results with lower MIC values compared to traditional antibiotics, suggesting potential as an alternative antimicrobial agent.

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